This compound falls under the category of fluorinated organic compounds and carboxylic acids, specifically those containing a cyclopropane structure. Its unique molecular configuration makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.
The synthesis of 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid typically involves several key steps:
Industrial methods may utilize continuous flow reactors to enhance yield and efficiency, allowing for larger-scale production while maintaining product quality .
The molecular structure of 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid can be described using several key parameters:
The compound's InChI key is QVTBCRXPYSTGEY-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC=CC=C1C2(CC2(F)F)C(=O)O. These identifiers facilitate computational modeling and database searches for further research .
2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with biological targets due to its structural features:
These characteristics make it a candidate for further investigation in drug design and development.
The physical and chemical properties of 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | C11H10F2O2 |
Molecular Weight | 212.19 g/mol |
Melting Point | Data not specified |
Solubility | Soluble in organic solvents |
Density | Data not specified |
These properties suggest that the compound is likely soluble in organic solvents, making it suitable for various chemical reactions and applications .
The applications of 2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid span multiple scientific fields:
CAS No.: 542-46-1
CAS No.: 802590-64-3
CAS No.: 12191-06-9
CAS No.: 2435-59-8
CAS No.: 35936-85-7